molecular formula C10H12N2O4S B8740795 Benzenesulfonamide, N-cyclobutyl-4-nitro-

Benzenesulfonamide, N-cyclobutyl-4-nitro-

Cat. No. B8740795
M. Wt: 256.28 g/mol
InChI Key: AIBXLIOMPXJXIV-UHFFFAOYSA-N
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Patent
US08809369B2

Procedure details

To a stirred solution of N-cyclobutyl-4-nitro-benzenesulfonamide (5.8 g, 18.4 mmol) ethanol (400 mL) was added iron powder (5.2 g, 92.0 mmol) and the solution of ammonium chloride (10 g, 184.0 mmol) in water (100 mL). After the reaction mixture was refluxed for 3 h, the iron was filtered off and the filtrate was basified to pH 9 by addition of sodium carbonate. The reaction mixture was extracted with ethyl acetate (300 mL×2). The extract was washed with water (130 mL×2) and brine (130 mL×2), dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue was purified by ISCO combi-flash chromatography (gradient elution, 20-60% ethyl acetate in petroleum ether) to afford 4-amino-N-cyclobutyl-benzenesulfonamide (3.87 g, 93%) as a yellow powder: MS (ESI) M+1=227.0.
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:5][S:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)(=[O:8])=[O:7])[CH2:4][CH2:3][CH2:2]1.[Cl-].[NH4+]>O.[Fe]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([S:6]([NH:5][CH:1]2[CH2:4][CH2:3][CH2:2]2)(=[O:8])=[O:7])=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
C1(CCC1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
5.2 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the iron was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was basified to pH 9 by addition of sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (300 mL×2)
WASH
Type
WASH
Details
The extract was washed with water (130 mL×2) and brine (130 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by ISCO combi-flash chromatography (gradient elution, 20-60% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.87 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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